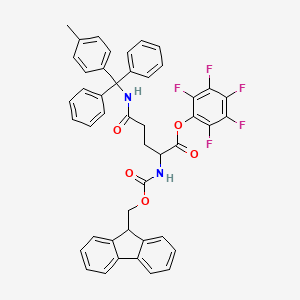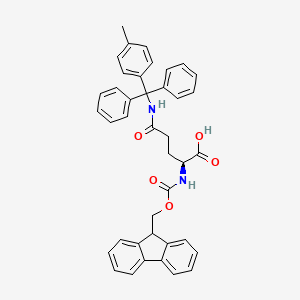
Fmoc-Cys(Mtt)-OH
説明
Fmoc-Cys(Mtt)-OH is an amino acid derivative that has been widely used in the synthesis of peptides, proteins, and other biopolymers. This compound has been used for a variety of applications in the laboratory, ranging from the synthesis of peptides and proteins to the development of bioconjugates. The ability to control the reactivity of this compound makes it a valuable tool for a variety of research applications.
科学的研究の応用
機能性材料の製造
Fmoc-Cys(Mtt)-OHを含むFmoc修飾アミノ酸および短鎖ペプチドは、機能性材料の製造のための生体模倣型ビルディングブロックとして使用されてきました {svg_1}. Fmoc部分の固有の疎水性と芳香族性は、ビルディングブロックの会合を促進し、これは材料製造に有利です {svg_2}.
細胞培養
Fmoc修飾アミノ酸およびペプチドは、細胞培養に関連する用途において潜在的な可能性を示しています {svg_3}. それらの生体適合性と多様なナノ構造を形成する能力は、細胞培養環境での使用に適しています {svg_4}.
生体テンプレート
生体テンプレートは、Fmoc修飾アミノ酸およびペプチドが応用されている別の分野です {svg_5}. これらの分子の自己組織化機能は、より複雑な構造の合成のためのテンプレートを作成するために利用できます {svg_6}.
光学用途
Fmoc修飾アミノ酸およびペプチドの光学特性は、さまざまな用途で研究されています {svg_7}. Fmoc基の芳香族性は、得られる材料の光学特性に寄与する可能性があります {svg_8}.
薬物送達
Fmoc修飾アミノ酸およびペプチドは、薬物送達システムでの潜在的な用途について研究されてきました {svg_9}. それらのナノ構造を形成する能力は、治療薬をカプセル化して送達するために利用できます {svg_10}.
触媒用途
Fmoc修飾アミノ酸およびペプチドの自己組織化構造は、触媒特性を示す可能性があります {svg_11}. これらの特性は、さまざまな化学反応で利用できます {svg_12}.
治療用途
Fmoc修飾アミノ酸およびペプチドは、治療用途において有望な結果を示しています {svg_13}. それらの生体適合性と自己組織化特性は、治療薬の開発での使用に適しています {svg_14}.
抗生物質特性
一部のFmoc修飾アミノ酸およびペプチドは、抗生物質特性を示すことが実証されています {svg_15}. これは、細菌感染症の治療でのそれらの使用の可能性を開きます {svg_16}.
作用機序
Target of Action
Fmoc-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protective group for the amino acid cysteine during the synthesis process .
Mode of Action
The Fmoc group in this compound protects the amino group of the cysteine, preventing it from reacting prematurely during the peptide synthesis . Once the desired peptide sequence has been assembled, the Fmoc group can be selectively removed, allowing the now free amino group of the cysteine to react and continue the peptide chain .
Biochemical Pathways
The use of this compound primarily affects the biochemical pathway of peptide synthesis. It allows for the stepwise construction of peptide chains, with the Fmoc group protecting the amino group of the cysteine until it is needed for peptide bond formation . This enables the synthesis of complex peptides with precise control over the sequence of amino acids.
Pharmacokinetics
The properties of the resulting peptide would be significantly influenced by the presence of the cysteine residue, which could form disulfide bonds and affect the stability and activity of the peptide .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of the cysteine amino acid into the peptide chain. This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized. For example, the presence of cysteine can allow for the formation of disulfide bonds, which can greatly influence the structure and function of the peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, such as the pH, temperature, and solvent used. These factors can affect the efficiency of the Fmoc deprotection and the subsequent peptide bond formation . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of this compound.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718496 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269067-38-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)











